N-(3,4-dimethoxyphenethyl)-3-(2-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide
Description
This compound is a quinazolinone derivative featuring a 3,4-dimethoxyphenethyl chain and a 3-methyl-1H-pyrazole moiety linked via a thioether and propanamide bridge. Its structure integrates pharmacophores associated with bioactivity, including:
- A 4-oxoquinazolin-3(4H)-yl core, known for kinase inhibition and antimicrobial properties .
- A 3-methyl-1H-pyrazol-5-yl group, which enhances binding to enzymatic pockets via hydrogen bonding and hydrophobic interactions .
- A 3,4-dimethoxyphenethyl chain, contributing to lipophilicity and membrane permeability .
Synthesis involves multi-step reactions, including chloroacetylation of quinazolinone intermediates followed by nucleophilic substitution with amines or thiols. Characterization via NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O5S/c1-17-14-23(32-31-17)30-25(35)16-39-27-29-20-7-5-4-6-19(20)26(36)33(27)13-11-24(34)28-12-10-18-8-9-21(37-2)22(15-18)38-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,34)(H2,30,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXYHZJXLETFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of quinazolinone and pyrazole hybrids. Key analogues and their distinctions are outlined below:
Key Findings:
Bioactivity: The target compound’s dimethoxyphenethyl chain may enhance blood-brain barrier penetration compared to chlorinated analogues (e.g., 7d, 8a) .
Physicochemical Properties :
- Solubility : Chlorinated derivatives (7d, 7e, 7f) show reduced aqueous solubility (logP > 3.5) compared to the target compound (logP ~3.1) due to polar methoxy groups .
- Stability : Piperazine-containing analogues (8a-e) demonstrate higher thermal stability (mp > 200°C) than the target compound (mp ~180°C) .
Synthetic Complexity :
- The target compound requires seven synthetic steps, whereas simpler analogues (e.g., 7d) are synthesized in four steps .
Research Implications and Limitations
- Limitations: No in vivo data available; comparative ADMET profiling required to validate superiority over analogues .
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